molecular formula C27H30O16 B1680289 Rutin CAS No. 153-18-4

Rutin

Cat. No.: B1680289
CAS No.: 153-18-4
M. Wt: 610.5 g/mol
InChI Key: IKGXIBQEEMLURG-NVPNHPEKSA-N
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Scientific Research Applications

Pharmacological Properties

Rutin exhibits a wide array of pharmacological effects, which can be categorized as follows:

  • Antioxidant Activity : this compound is known to scavenge free radicals and enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase. This property is crucial in protecting cells from oxidative stress, which is implicated in various chronic diseases .
  • Anti-inflammatory Effects : this compound has demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase-2. This action suggests its potential use in treating inflammatory conditions .
  • Neuroprotective Effects : Research indicates that this compound can protect neuronal cells from oxidative damage and apoptosis. It enhances the production of neurotrophic factors, making it a candidate for managing neurodegenerative diseases such as Alzheimer's and Parkinson's .
  • Antimicrobial Activity : this compound exhibits antibacterial and antifungal properties against various pathogens, indicating its potential as a natural antimicrobial agent .

Clinical Applications

This compound's clinical applications are supported by numerous studies:

Cardiovascular Health

This compound has been shown to improve endothelial function by augmenting nitric oxide production, which can lead to better vascular health. A study indicated that this compound supplementation significantly reduced blood pressure markers in patients with type 2 diabetes mellitus .

Diabetes Management

In diabetic models, this compound has demonstrated anti-diabetic effects by improving insulin sensitivity and modulating glucose uptake through the insulin signaling pathway. It has been suggested as an adjunct therapy for diabetes management .

Cancer Therapy

This compound exhibits anticarcinogenic properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Studies have shown its effectiveness against various cancer types, including breast and prostate cancers .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

  • Study on Blood Pressure Reduction : A randomized controlled trial involving diabetic patients showed that this compound supplementation led to significant reductions in systolic blood pressure and improvements in quality of life indicators .
  • Neuroprotective Effects in Alzheimer's Disease : In animal models of Alzheimer's disease, this compound administration resulted in decreased levels of beta-amyloid oligomers and improved cognitive function .

Summary Table of this compound Applications

Application AreaKey FindingsReferences
Antioxidant ActivityEnhances antioxidant enzyme activity
Anti-inflammatoryInhibits pro-inflammatory cytokines
NeuroprotectionProtects against neuronal damage
Cardiovascular HealthImproves endothelial function
Diabetes ManagementEnhances insulin sensitivity
Cancer TherapyInduces apoptosis in cancer cells

Comparison with Similar Compounds

Rutin is often compared with other flavonoids such as quercetin, epicatechin, and taxifolin . While all these compounds exhibit antioxidant properties, this compound is unique due to its glycoside structure, which influences its solubility and bioavailability . For instance, quercetin, the aglycone form of this compound, has higher antioxidant activity but lower solubility compared to this compound .

List of Similar Compounds:
  • Quercetin
  • Epicatechin
  • Epigallocatechin
  • Procyanidin B2
  • Taxifolin

This compound’s unique glycoside structure and its ability to form complexes with other compounds make it a valuable bioactive compound with diverse applications in various fields.

Biological Activity

Rutin, also known as vitamin P or quercetin-3-O-rutinoside, is a flavonoid glycoside found in various plants and is renowned for its diverse biological activities. This article provides a comprehensive overview of the pharmacological potential of this compound, focusing on its antioxidant, anti-inflammatory, neuroprotective, antidiabetic, and anticancer properties.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for neutralizing free radicals and protecting cells from oxidative stress. Research indicates that this compound enhances the activity of endogenous antioxidant enzymes and reduces lipid peroxidation. For instance, in a study involving streptozotocin-induced diabetic rats, this compound treatment resulted in decreased levels of malondialdehyde (MDA), a marker of oxidative stress, while increasing superoxide dismutase (SOD) and catalase activities .

2. Anti-inflammatory Effects

This compound has been shown to modulate inflammatory pathways effectively. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β in various models. In a rat model of sporadic dementia, this compound reduced neuroinflammation by downregulating glial fibrillary acidic protein and cyclooxygenase-2 levels . This anti-inflammatory action is beneficial in conditions like Alzheimer's disease, where inflammation plays a critical role in disease progression .

3. Neuroprotective Properties

This compound's neuroprotective effects have been extensively studied. It has demonstrated the ability to reduce ischemic neural apoptosis through modulation of the p53 pathway and enhancement of endogenous antioxidant defenses . Additionally, this compound has been reported to protect against neurodegenerative diseases by promoting brain-derived neurotrophic factor (BDNF) expression and inhibiting apoptosis in neuronal cells .

Case Study: this compound in Alzheimer's Disease

In clinical studies, this compound administration resulted in significant improvements in cognitive function in patients with Alzheimer's disease by reducing β-amyloid oligomeric cytotoxicity and improving overall neuronal health .

4. Antidiabetic Activity

This compound has shown promise as an antidiabetic agent. It enhances insulin sensitivity and promotes glucose uptake in muscle cells through activation of calcium-dependent pathways . In diabetic animal models, this compound treatment led to significant reductions in fasting plasma glucose and glycosylated hemoglobin levels, indicating its potential for managing diabetes .

5. Anticancer Effects

Emerging research suggests that this compound possesses anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It modulates several signaling pathways involved in cancer progression, including the PI3K/AKT pathway and JAK-STAT signaling . In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines.

Summary of Biological Activities

Activity Mechanism Evidence
AntioxidantEnhances antioxidant enzyme activity; reduces MDA levelsStudies on diabetic rats
Anti-inflammatoryInhibits TNF-α and IL-1β productionObserved in rat models of dementia
NeuroprotectiveReduces ischemic damage; promotes BDNF expressionClinical studies on Alzheimer's patients
AntidiabeticEnhances insulin sensitivity; promotes glucose uptakeAnimal studies showing reduced blood glucose levels
AnticancerInduces apoptosis; inhibits tumor growthIn vitro studies across various cancer cell lines

Q & A

Basic Research Questions

Q. What are the primary mechanisms underlying rutin's antioxidant activity, and how can they be experimentally validated?

Methodological Approach: Use in vitro assays (e.g., DPPH radical scavenging, FRAP) to quantify antioxidant capacity. Pair these with molecular docking studies to identify binding interactions with oxidative targets like ROS-generating enzymes (e.g., NADPH oxidase) . Cell-based models (e.g., HUVECs) can validate mechanisms via gene expression analysis (e.g., Nrf2 pathway modulation) .

Q. What standardized analytical methods are recommended for quantifying this compound in plant extracts or biological samples?

Methodological Approach: High-performance liquid chromatography (HPLC) with UV detection (λ = 254–360 nm) is widely accepted. Validate protocols using reference standards (e.g., USP this compound) and parameters like LOD (0.1 µg/mL) and LOQ (0.3 µg/mL) . For complex matrices, LC-MS/MS improves specificity .

Q. How does this compound’s bioavailability vary across administration routes, and what models best assess this?

Methodological Approach: Conduct pharmacokinetic studies in rodents using oral, intravenous, or intraperitoneal routes. Measure plasma concentrations via HPLC. Compare bioavailability using AUC calculations. In vitro Caco-2 cell models can predict intestinal absorption .

Advanced Research Questions

Q. How can contradictory findings on this compound’s anti-inflammatory effects in different disease models be reconciled?

Methodological Approach: Perform meta-analyses of existing data to identify confounding variables (e.g., dosage, model species). Design comparative studies using standardized inflammation models (e.g., LPS-induced RAW264.7 macrophages vs. carrageenan-induced paw edema) to isolate context-dependent mechanisms . Validate via cytokine profiling (IL-6, TNF-α) and pathway inhibition assays (NF-κB, MAPK) .

Q. What experimental design strategies optimize this compound’s stability in formulation studies for targeted drug delivery?

Methodological Approach: Use quality-by-design (QbD) principles to test variables like pH, temperature, and excipients. Employ accelerated stability testing (40°C/75% RH) with HPLC monitoring. Nanoencapsulation (e.g., liposomes, PLGA nanoparticles) enhances stability; characterize using DLS and TEM .

Q. What novel computational approaches predict this compound’s interactions with understudied pharmacological targets?

Methodological Approach: Apply molecular dynamics simulations to assess binding kinetics with emerging targets (e.g., SARS-CoV-2 Mpro). Validate predictions via SPR (surface plasmon resonance) for affinity measurements and in vitro enzyme inhibition assays (e.g., IC50 determination) .

Q. Methodological Considerations Table

Research Aspect Recommended Techniques Key Parameters References
Antioxidant ActivityDPPH assay, FRAP, Nrf2 pathway qPCRIC50, EC50, fold-change in gene expression
Bioavailability AssessmentCaco-2 cell model, rodent PK studiesAUC, Cmax, Tmax, permeability coefficients
Stability TestingAccelerated stability protocols, nanoencapsulationDegradation kinetics, zeta potential
Target InteractionMolecular docking, SPR, enzyme inhibition assaysBinding energy, KD, IC50

Q. Guidance for Addressing Complexities

  • Data Contradictions : Use systematic reviews to contextualize findings. For example, this compound’s dual pro/anti-oxidant effects may depend on concentration thresholds—test dose-response curves across models .
  • Ethical and Feasibility Criteria : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies. For instance, in silico screens reduce animal use .
  • Reproducibility : Document protocols rigorously (e.g., MIAME guidelines for gene expression) and share raw data via repositories like Zenodo .

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGXIBQEEMLURG-NVPNHPEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022326
Record name Rutin
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Molecular Weight

610.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Rutin
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.125 mg/mL
Record name Rutin
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Record name Rutin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003249
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

153-18-4
Record name Rutin
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Record name Rutoside [INN:JAN:NF]
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Record name Rutin
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Record name 4H-1-Benzopyran-4-one, 3-[[6-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-
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Record name Rutin
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Record name Rutoside
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Record name RUTIN
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Record name Rutin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003249
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

125 °C
Record name Rutin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01698
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rutin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003249
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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